molecular formula C11H23ClN2O B1440799 2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride CAS No. 1220031-46-8

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride

Cat. No. B1440799
M. Wt: 234.76 g/mol
InChI Key: OFILKUVKTZIDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride” is 248.8 . The InChI code is 1S/C12H24N2O.ClH/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10;/h10H,4-9,13H2,1-3H3;1H .

Scientific Research Applications

  • Ligand Synthesis:

    • The compound has been used as a versatile reagent for preparing imidazole-amine ligands with variable second-coordination spheres, indicating its utility in the synthesis of ligands for complex coordination chemistry (Cheruzel et al., 2011).
    • A related use includes the productive syntheses of cyclopropylamine and cyclobutylamine derivatives, demonstrating the compound's role in the creation of structurally diverse amine ligands (Kozhushkov et al., 2010).
  • Structural Chemistry and Analysis:

    • The compound has facilitated the synthesis and crystal structure analysis of complex organic structures, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide (Huang Ming-zhi et al., 2005).
    • It's also used in the synthesis of 4-(3-chloro-2,2-dimethylpropanamido)benzenesulfonamide, revealing its utility in the formation of compounds with intricate hydrogen-bonded networks (Yalcin et al., 2012).

Safety And Hazards

The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-N-cyclohexyl-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,12)10(14)13(3)9-7-5-4-6-8-9;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILKUVKTZIDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-N,2-dimethylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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